molecular formula C14H19IN2O3 B590864 (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate CAS No. 868694-44-4

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate

Cat. No.: B590864
CAS No.: 868694-44-4
M. Wt: 390.221
InChI Key: FGLIDWYLHHPLPF-NSHDSACASA-N
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Description

This compound is an amino acid derivative with an iodophenyl group. It might be used in the synthesis of more complex molecules or as a building block in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amino acid with an isocyanate to form a carbamate . The specific synthesis would depend on the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (-O-C(=O)-NH-) and an iodophenyl group. The exact structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the carbamate group could be hydrolyzed to yield an amine and a carboxylic acid . The iodine atom on the phenyl ring could also potentially be substituted in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates are stable but can be hydrolyzed under acidic or basic conditions. The presence of the iodophenyl group might make the compound relatively heavy and possibly increase its lipophilicity .

Scientific Research Applications

  • Photocatalyzed Amination for Chromone Synthesis : Wang et al. (2022) discuss the use of a tert-butyl carbamate derivative in the photocatalyzed amination of o-hydroxyarylenaminones. This process allows for the synthesis of 3-aminochromones, which have applications in creating diverse amino pyrimidines (Wang et al., 2022).

  • Synthesis of Biologically Active Compounds : Zhao et al. (2017) describe the synthesis of a tert-butyl carbamate compound that serves as an important intermediate in the production of biologically active compounds, including omisertinib (AZD9291), an anti-cancer medication (Zhao et al., 2017).

  • Intermediate for Lymphocyte Function-Associated Antigen Inhibitor : Li et al. (2012) detail a practical and scalable synthesis of a tert-butyl carbamate derivative, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves a one-pot, two-step sequence starting from readily available materials (Li et al., 2012).

  • Isomorphous Crystal Structures Study : Baillargeon et al. (2017) report on the crystal structures of tert-butyl carbamate derivatives, highlighting their utility in understanding molecular interactions through hydrogen and halogen bonds (Baillargeon et al., 2017).

  • Diels-Alder Reaction of Furan Derivatives : Padwa et al. (2003) explore the preparation and Diels-Alder reaction of a furan derivative, including tert-butyl carbamate, for the synthesis of various compounds (Padwa et al., 2003).

  • Stereoselective Asymmetric Aldol Reactions : Ghosh et al. (2017) describe enantioselective syntheses of tert-butyl carbamate derivatives for the creation of novel protease inhibitors (Ghosh et al., 2017).

Mechanism of Action

Target of Action

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate primarily targets the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for transporting essential amino acids across the cell membrane, particularly in rapidly proliferating cells such as cancer cells .

Mode of Action

The compound interacts with LAT1 by mimicking the structure of natural amino acid substrates. This interaction facilitates the compound’s entry into the cell via LAT1-mediated transport. Once inside, it can interfere with the normal function of LAT1, potentially disrupting the amino acid supply necessary for cell growth and survival .

Biochemical Pathways

By targeting LAT1, the compound affects several biochemical pathways, including the mTOR signaling pathway, which is essential for cell growth and proliferation. Disruption of amino acid transport can lead to reduced mTOR activity, resulting in decreased protein synthesis and cell growth .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed efficiently due to its structural similarity to amino acids. It is distributed primarily to tissues with high LAT1 expression, such as tumors. Metabolism may involve deamination and conjugation, and excretion is likely via the renal route .

Result of Action

At the molecular level, the compound’s action results in the inhibition of amino acid transport, leading to nutrient deprivation in target cells. This can cause cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells. At the cellular level, this results in reduced tumor growth and potentially tumor regression .

Action Environment

Environmental factors such as pH, temperature, and the presence of competing substrates can influence the compound’s efficacy and stability. For instance, acidic environments, often found in tumor tissues, may enhance the compound’s uptake and activity. Additionally, the presence of other amino acids can compete with the compound for LAT1 binding, potentially reducing its effectiveness .

This comprehensive understanding of this compound’s mechanism of action highlights its potential as a therapeutic agent, particularly in targeting LAT1-expressing tumors.

: Based on information from recent studies on LAT1-targeting compounds and their biochemical interactions.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but could potentially include toxicity or reactivity hazards .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLIDWYLHHPLPF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868694-44-4
Record name (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate
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